1-Propan-2-ylindol-4-amine;hydrochloride
Description
1-Propan-2-ylindol-4-amine; hydrochloride is an indole-derived amine salt characterized by a propan-2-yl (isopropyl) group attached to the indole ring at position 4, with an amine functional group protonated as a hydrochloride salt. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical formulations.
Properties
IUPAC Name |
1-propan-2-ylindol-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2.ClH/c1-8(2)13-7-6-9-10(12)4-3-5-11(9)13;/h3-8H,12H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUKAZEABTLQFGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CC2=C(C=CC=C21)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Analytical Performance of Hydrochloride Salts



These data suggest that hydrochloride salts generally exhibit robust linearity and precision in analytical methods, likely applicable to 1-propan-2-ylindol-4-amine; hydrochloride .
Binding and Pharmacokinetic Insights
highlights binding studies for dopamine hydrochloride and analogues, demonstrating that substituent polarity and aromaticity significantly influence receptor affinity . For example:
- Dopamine HCl : High aqueous solubility (~50 mg/mL) due to polar catechol group.
- Lipophilic analogues : Reduced solubility but enhanced blood-brain barrier penetration.
By analogy, the isopropyl group in 1-propan-2-ylindol-4-amine; hydrochloride may balance solubility (via HCl salt) and membrane permeability (via hydrophobic indole core), though specific data are needed .
Research Implications and Gaps
The comparison underscores the importance of substituent engineering in indole-based hydrochlorides. Key research gaps include:
Solubility and Stability: No direct data exist for the target compound; extrapolation from glucosamine HCl (Table 3 in ) suggests pH-dependent solubility .
Synthetic Routes : Methods for similar compounds (e.g., ’s methyl ester synthesis) could guide scalable production .
Pharmacological Screening : Indole derivatives in and show CNS activity, warranting targeted assays for the propan-2-yl variant .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
